Zimelidine dihydrochloride
Overview
Description
Zimelidine dihydrochloride is a chemical compound that was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed as an antidepressant. It is a pyridylallylamine, structurally different from other antidepressants, and was developed in the late 1970s and early 1980s by Arvid Carlsson for the Swedish company Astra AB . This compound was initially marketed under the brand names Zimeldine, Normud, and Zelmid .
Mechanism of Action
Target of Action
Zimelidine dihydrochloride primarily targets the serotonin transporter (SERT) . This transporter is responsible for the reuptake of serotonin, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron . By inhibiting SERT, zimelidine increases the concentration of serotonin in the synaptic cleft, enhancing its actions on postsynaptic receptors .
Mode of Action
This compound acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, blocking the reuptake of serotonin from the synaptic cleft . This action increases the concentration of serotonin in the synaptic cleft, enhancing its actions on postsynaptic receptors .
Biochemical Pathways
The primary biochemical pathway affected by zimelidine is the serotonergic pathway . By inhibiting the reuptake of serotonin, zimelidine increases the concentration of serotonin in the synaptic cleft . This increase enhances the actions of serotonin on postsynaptic receptors, leading to downstream effects such as mood elevation .
Pharmacokinetics
Zimelidine has an elimination half-life of 8.4±2 hours for the parent compound and 19.4±3.6 hours for norzimelidine . It is completely absorbed from the gastrointestinal tract, but “first-pass metabolism” in the liver reduces its bioavailability to 50% .
Result of Action
The primary result of zimelidine’s action is an increase in the concentration of serotonin in the synaptic cleft . This increase enhances the actions of serotonin on postsynaptic receptors, leading to downstream effects such as mood elevation . Zimelidine was reported to be very effective for cataplexy in 1986, improving cataplexy without causing daytime sleepiness .
Action Environment
The action, efficacy, and stability of zimelidine can be influenced by various environmental factors. For instance, the presence of other drugs, particularly monoamine oxidase inhibitors, can lead to severe or life-threatening reactions . Additionally, individual factors such as age, liver function, and genetic variations in the serotonin transporter can also influence the drug’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Zimelidine Dihydrochloride owes the major part of its activity to the inhibition of serotonin uptake within the central nervous system . It appears that the demethylated metabolite, norzimelidine, may be responsible for most of the pharmacological activity .
Cellular Effects
This compound has been used as a serotonin transport inhibitor to study its inhibitory role in the uptake of exogenous serotonin by bipolar cells . It is an antidepressant and a specific 5-hydroxytryptamine (5-HT) reuptake inhibitor .
Molecular Mechanism
The mode of action of this compound is a strong reuptake inhibition of serotonin from the synaptic cleft . Postsynaptic receptors are not acted upon .
Temporal Effects in Laboratory Settings
While this compound had a very favorable safety profile, within a year and a half of its introduction, rare case reports of Guillain–Barré syndrome emerged that appeared to be caused by the drug, prompting its manufacturer to withdraw it from the market .
Metabolic Pathways
Zimelidine administration has been shown to reduce the accumulation of the serotonin precursor, 5-hydroxytryptophan, in the brain tissue of rats following 1-aromatic acid decarboxylase inhibition, and to reduce the concentration of the serotonin metabolite, 5-hydroxyindole acetic acid, in the cerebrospinal fluid of patients with depressive illness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zimelidine dihydrochloride involves several steps. Initially, 3-bromopyridine is reacted with n-butyl lithium in dry ether at -40°C. This is followed by the addition of ω-dimethylamino-4’-bromopropiophenone, maintaining the temperature below -40°C. The reaction mixture is then stirred overnight, poured onto ice, and diluted with hydrochloric acid. The product is extracted with methylene dichloride, dried, and evaporated. The resulting crystals are dissolved in water, made alkaline with sodium carbonate, and extracted with ether. The ether solution is dried, evaporated, and recrystallized from isopropyl ether and petroleum ether .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield. The process involves the use of large-scale reactors and continuous monitoring of temperature, pH, and other reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Zimelidine dihydrochloride primarily undergoes substitution reactions due to the presence of bromine and pyridine rings. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and other strong bases, which facilitate the substitution of bromine atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used to oxidize this compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride can reduce the compound under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Zimelidine dihydrochloride has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study selective serotonin reuptake inhibition and its effects on neurotransmitter dynamics.
Biology: Research on this compound has provided insights into the mechanisms of serotonin transport and its role in mood regulation.
Comparison with Similar Compounds
Fluvoxamine: Another SSRI that succeeded zimelidine dihydrochloride after its withdrawal.
Fluoxetine: Also derived from antihistamines, fluoxetine is a widely used SSRI with a similar mechanism of action.
Amitriptyline: A tricyclic antidepressant that inhibits the reuptake of serotonin and norepinephrine but has a different chemical structure and side effect profile
Uniqueness: this compound’s uniqueness lies in its structural difference from other antidepressants and its selective inhibition of serotonin reuptake without significant effects on other neurotransmitters. This selectivity contributed to its initial favorable safety profile before its withdrawal from the market .
Properties
CAS No. |
60525-15-7 |
---|---|
Molecular Formula |
C16H18BrClN2 |
Molecular Weight |
353.7 g/mol |
IUPAC Name |
(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C16H17BrN2.ClH/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;/h3-10,12H,11H2,1-2H3;1H/b16-9-; |
InChI Key |
GELMUARXROJGSO-LFMIJCLESA-N |
SMILES |
CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl.Cl |
Isomeric SMILES |
CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2.Cl |
Canonical SMILES |
CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl |
Key on ui other cas no. |
60525-15-7 |
Pictograms |
Irritant |
Synonyms |
H 102 09 H-102-09 H10209 Hydrochloride, Zimeldine Hydrochloride, Zimelidine Zelmid Zimeldine Zimeldine Hydrochloride Zimelidin Zimelidine Zimelidine Hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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